molecular formula C15H14FNO4 B11838678 Diethyl 6-fluoroquinoline-2,3-dicarboxylate CAS No. 92525-75-2

Diethyl 6-fluoroquinoline-2,3-dicarboxylate

Cat. No.: B11838678
CAS No.: 92525-75-2
M. Wt: 291.27 g/mol
InChI Key: CAGDPCQGJPGFON-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Diethyl 6-fluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the quinoline ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The compound can inhibit the growth of microorganisms by interfering with their DNA synthesis .

Biological Activity

Diethyl 6-fluoroquinoline-2,3-dicarboxylate is a synthetic compound that belongs to the quinoline class, characterized by its unique structural features, including two carboxylate ester groups and a fluorine atom at the 6-position of the quinoline ring. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO4C_{13}H_{12}FNO_4, with a molecular weight of approximately 273.24 g/mol. The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its membrane permeability and overall bioactivity. Its synthesis typically yields a white to off-white solid with moderate solubility in organic solvents .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. The fluorine substitution is believed to play a crucial role in enhancing its antibacterial efficacy.

A comparative analysis of its activity against several bacterial strains is summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's mechanism of action may involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolone derivatives .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity . Studies have evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicate that this compound can induce apoptosis and inhibit cell proliferation.

Table 2 summarizes the anticancer effects observed in vitro:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase

The anticancer mechanisms are thought to involve modulation of signaling pathways related to cell survival and apoptosis .

Interaction Studies

Interaction studies have been conducted to understand how this compound binds to various biological targets. Techniques such as molecular docking and surface plasmon resonance have been utilized to assess its binding affinity with enzymes involved in metabolic pathways and DNA replication processes.

Binding Affinity Analysis

The binding affinities of this compound with selected targets are presented in Table 3.

Target EnzymeBinding Affinity (kcal/mol)
DNA Gyrase-9.5
Topoisomerase II-8.7
Cyclic nucleotide phosphodiesterase-7.9

These interactions suggest potential therapeutic applications in treating infections and cancers resistant to conventional therapies .

Properties

CAS No.

92525-75-2

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

diethyl 6-fluoroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H14FNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

CAGDPCQGJPGFON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)C(=O)OCC

Origin of Product

United States

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